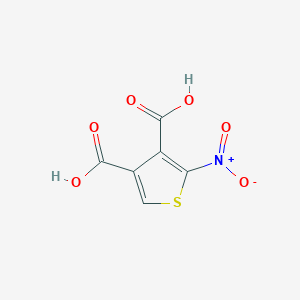
2-Nitro-3,4-thiophenedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-3,4-thiophenedicarboxylic acid is an organic compound with the molecular formula C6H3NO6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups and a nitro group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3,4-thiophenedicarboxylic acid typically involves the nitration of 3,4-thiophenedicarboxylic acid. One common method includes the reaction of 3,4-thiophenedicarboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for industrial applications .
化学反応の分析
Types of Reactions
2-Nitro-3,4-thiophenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-3,4-thiophenedicarboxylic acid.
Reduction: Formation of 2-Nitro-3,4-thiophenedimethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitro-3,4-thiophenedicarboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex thiophene derivatives and polymers.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
作用機序
The mechanism by which 2-Nitro-3,4-thiophenedicarboxylic acid exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity. The carboxylic acid groups can form hydrogen bonds, affecting the compound’s binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Similar Compounds
3,4-Thiophenedicarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,5-Thiophenedicarboxylic acid: Differently substituted, leading to variations in chemical and physical properties.
2-Nitrothiophene: Lacks the carboxylic acid groups, affecting its solubility and reactivity.
Uniqueness
2-Nitro-3,4-thiophenedicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups on the thiophene ring. This combination imparts distinct chemical reactivity and makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-nitrothiophene-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO6S/c8-5(9)2-1-14-4(7(12)13)3(2)6(10)11/h1H,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNLLWWQKILLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)[N+](=O)[O-])C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932032-15-0 |
Source


|
| Record name | 2-nitrothiophene-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














